Cas no 17018-24-5 (Benzenamine,N-methyl-4-[2-(2-methylphenyl)diazenyl]-)

Benzenamine,N-methyl-4-[2-(2-methylphenyl)diazenyl]- structure
17018-24-5 structure
Product Name:Benzenamine,N-methyl-4-[2-(2-methylphenyl)diazenyl]-
CAS No:17018-24-5
MF:C14H15N3
MW:225.289002656937
CID:200421
PubChem ID:28203
Update Time:2025-04-19

Benzenamine,N-methyl-4-[2-(2-methylphenyl)diazenyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N-methyl-4-[2-(2-methylphenyl)diazenyl]-
    • N-methyl-4-[(2-methylphenyl)diazenyl]aniline
    • N-Methyl-p-(o-tolylazo)aniline
    • AC1L1EU4
    • ANILINE, N-METHYL-p-(o-TOLYLAZO)-
    • CTK8H2216
    • LS-19911
    • N-Methyl-2'-methyl-4-aminoazobenzene
    • N-Methyl-2'-methyl-p-aminoazobenzene
    • N-methyl-4-[(E)-(2-methylphenyl)diazenyl]aniline
    • BENZENAMINE, N-METHYL-4-(2-(2-METHYLPHENYL)DIAZENYL)-
    • 17018-24-5
    • N-METHYL-4-((2-METHYLPHENYL)DIAZENYL)ANILINE
    • Benzenamine, N-methyl-4-[2-(2-methylphenyl)diazenyl]-
    • UNII-V7BM7ZY8X8
    • V7BM7ZY8X8
    • N-METHYL-4-(2-(2-METHYLPHENYL)DIAZENYL)BENZENAMINE
    • DTXSID901038768
    • Inchi: 1S/C14H15N3/c1-11-5-3-4-6-14(11)17-16-13-9-7-12(15-2)8-10-13/h3-10,15H,1-2H3/b17-16+
    • InChI Key: IMQXTMXYZWSMNB-WUKNDPDISA-N
    • SMILES: N(C)C1C=CC(=CC=1)/N=N/C1C=CC=CC=1C

Computed Properties

  • Exact Mass: 225.12675
  • Monoisotopic Mass: 225.127
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 244
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 36.8A^2
  • XLogP3: 4

Experimental Properties

  • Density: 1.0077 (rough estimate)
  • Boiling Point: 356.8°C (rough estimate)
  • Flash Point: 192.2°C
  • Refractive Index: 1.5000 (estimate)
  • PSA: 36.75
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